molecular formula C15H15ClOS B12224851 5-(4-Isopropylphenyl)-4-methylthiophene-2-carbonyl chloride

5-(4-Isopropylphenyl)-4-methylthiophene-2-carbonyl chloride

Cat. No.: B12224851
M. Wt: 278.8 g/mol
InChI Key: DTJKBHWNYKYDRC-UHFFFAOYSA-N
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Description

5-(4-Isopropylphenyl)-4-methylthiophene-2-carbonyl chloride is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a 4-methylthiophene ring substituted with a 4-isopropylphenyl group and a carbonyl chloride functional group. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropylphenyl)-4-methylthiophene-2-carbonyl chloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Substitution with Isopropylphenyl Group:

    Introduction of the Carbonyl Chloride Group: The final step involves the conversion of the methyl group on the thiophene ring to a carbonyl chloride group. This can be done using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropylphenyl)-4-methylthiophene-2-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for converting the methyl group to a carbonyl chloride group.

    Palladium Catalysts: Used in cross-coupling reactions.

    Lewis Acids (e.g., AlCl3): Used in Friedel-Crafts alkylation reactions.

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Biaryl Compounds: Formed from cross-coupling reactions.

Scientific Research Applications

5-(4-Isopropylphenyl)-4-methylthiophene-2-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Isopropylphenyl)-4-methylthiophene-2-carbonyl chloride depends on its specific application:

    In Chemical Reactions: The carbonyl chloride group acts as an electrophile, facilitating nucleophilic substitution reactions.

    In Biological Systems: The compound may interact with various molecular targets, including enzymes and receptors, through its functional groups.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methylphenyl)-4-methylthiophene-2-carbonyl chloride: Similar structure but with a methyl group instead of an isopropyl group.

    5-(4-Isopropylphenyl)-2-thiophenecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

Properties

Molecular Formula

C15H15ClOS

Molecular Weight

278.8 g/mol

IUPAC Name

4-methyl-5-(4-propan-2-ylphenyl)thiophene-2-carbonyl chloride

InChI

InChI=1S/C15H15ClOS/c1-9(2)11-4-6-12(7-5-11)14-10(3)8-13(18-14)15(16)17/h4-9H,1-3H3

InChI Key

DTJKBHWNYKYDRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)Cl)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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